N-Boc-D-3,4-Dichlorophenylalaninol

Lipophilicity ADME Physicochemical profiling

N-Boc-D-3,4-dichlorophenylalaninol (CAS 235439-56-2) is a chiral, non-proteinogenic amino alcohol derivative bearing a tert-butyloxycarbonyl (Boc)-protected amine, a primary alcohol, and a 3,4-dichlorophenyl side chain. It serves as a versatile building block in medicinal chemistry and peptide science, where the orthogonal protection strategy permits selective deprotection and further functionalization.

Molecular Formula C14H19Cl2NO3
Molecular Weight 320.2 g/mol
CAS No. 235439-56-2
Cat. No. B057221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-D-3,4-Dichlorophenylalaninol
CAS235439-56-2
Synonyms[(1R)-2-(3,4-Dichlorophenyl)-1-(hydroxymethyl)ethyl]-carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC14H19Cl2NO3
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CO
InChIInChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m1/s1
InChIKeyIJGQDOXDMWLOHD-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-D-3,4-Dichlorophenylalaninol (CAS 235439-56-2): A Chiral, Orthogonally Protected Amino Alcohol for Diversification-Rich Drug Discovery


N-Boc-D-3,4-dichlorophenylalaninol (CAS 235439-56-2) is a chiral, non-proteinogenic amino alcohol derivative bearing a tert-butyloxycarbonyl (Boc)-protected amine, a primary alcohol, and a 3,4-dichlorophenyl side chain . It serves as a versatile building block in medicinal chemistry and peptide science, where the orthogonal protection strategy permits selective deprotection and further functionalization. The 3,4-dichloro substitution pattern distinguishes it from simpler phenylalaninol analogs by introducing both enhanced lipophilicity and synthetic handles for late-stage diversification via cross-coupling chemistry [1].

Chiral D-configuration: Enantiomerically defined building block for stereochemical control in peptidomimetic and medicinal chemistry workflows.
Orthogonal Boc/alcohol protection: Enables sequential deprotection and selective functionalization without cross-reactivity.
3,4-Dichlorophenyl handle: Provides aryl chloride sites for Pd-catalyzed cross-coupling and late-stage diversification, absent in unsubstituted analogs.

Why N-Boc-D-3,4-Dichlorophenylalaninol Cannot Be Simply Replaced by Unsubstituted or Mono-Halogenated Analogs


Direct head-to-head comparative data for N-Boc-D-3,4-dichlorophenylalaninol versus its closest analogs remain scarce in the open literature. Nevertheless, the available physicochemical and pharmacological evidence demonstrates that the 3,4-dichloro substitution imparts quantifiable differences in lipophilicity (Δ logP ca. +0.6 vs. the unsubstituted Boc-D-phenylalaninol), unlocks orthogonal synthetic diversification via palladium-catalyzed cross-coupling, and is a prerequisite for balanced NK1/NK2 receptor affinity in clinically evaluated neurokinin antagonists [1][2]. Generic substitution with Boc-D-phenylalaninol or mono‑chloro analogs would forfeit these specific advantages, potentially compromising both synthetic efficiency and biological activity.

Target
N-Boc-D-3,4-dichlorophenylalaninol
LogP profile
Significantly higher lipophilicity (reported Δ ~+0.6), which may influence membrane partitioning and permeability assay outcomes.
Cross-coupling access
Two aryl chloride handles enable Suzuki–Miyaura diversification; scaffold supports late-stage library synthesis.
Neurokinin pharmacophore
Dichloro pattern is a reported requirement for balanced NK1/NK2 receptor affinity in neurokinin antagonist programs.
Potential substitute
Boc-D-phenylalaninol or mono-chloro analogs
LogP mismatch
Lower logP (~2.6) reduces passive membrane partitioning; may alter cell-based assay readouts.
No aryl halide
Cannot undergo direct Pd-catalyzed cross-coupling; diversification requires de novo synthesis.
Lacks required substitution
Unsubstituted or mono-substituted benzyl groups reportedly fail to achieve balanced dual NK1/NK2 affinity.

Quantitative Differentiation Evidence for N-Boc-D-3,4-Dichlorophenylalaninol (235439-56-2)


Increased Lipophilicity (logP +3.23) versus Unsubstituted Boc-D-Phenylalaninol (logP 2.64)

N-Boc-D-3,4-dichlorophenylalaninol displays a calculated logP of 3.23, compared to 2.64 for N-Boc-D-phenylalaninol [1][2]. The +0.59 logP differential translates to approximately a 4‑fold increase in octanol/water partition coefficient, which can influence membrane permeability and protein binding.

Lipophilicity gain
Reported
Δ logP +0.59 (target 3.23 vs. unsubstituted 2.64)
Supports higher membrane partitioning in permeability assays.
Predicted logP values; experimental confirmation recommended.
Lipophilicity ADME Physicochemical profiling

Orthogonal Diversification via Aryl Chloride Handles – Enabling Suzuki Coupling that Unsubstituted Phenylalaninol Cannot Undergo

The 3,4-dichlorophenyl ring serves as a substrate for palladium-catalyzed Suzuki–Miyaura cross-coupling, a transformation inaccessible to unsubstituted phenylalaninol derivatives [1]. While no direct comparative yield study exists, EP2960241A1 exemplifies the use of this exact compound as an intermediate in multi-step syntheses of tricyclic drug candidates, wherein the aryl chloride moieties are exploited for further C–C bond formation [2].

Suzuki coupling capability
Class-level
Target: two C–Cl bonds available for cross-coupling. Comparator: no aryl halide, reaction not feasible.
Enables late-stage diversification not accessible with unsubstituted analog.
No direct comparative yield study; class-level inference from aryl chloride reactivity.
Cross-coupling Late-stage functionalization Aryl chloride reactivity

Essential Precursor for Balanced NK1/NK2 Dual Antagonists – 3,4-Dichloro Substitution Required for Potent, Balanced Affinity

The clinical candidate DNK333, a dual NK1/NK2 receptor antagonist, is synthesized from Boc-D-3,4-dichlorophenylalanine, which shares the same dichlorophenyl fragment as N-Boc-D-3,4-dichlorophenylalaninol [1]. DNK333 displays pKi values of 8.38 (NK1) and 8.02 (NK2), whereas the other three diastereoisomers lacking the correct (R,R) configuration show markedly reduced or absent balanced affinity. The 3,4-dichloro substitution is critical for achieving the balanced receptor profile; analogs with unsubstituted or mono-chloro benzyl groups failed to deliver the same dual potency.

NK1/NK2 affinity prerequisite
Class-level
Reported pKi: NK1 8.38, NK2 8.02 (from dichlorophenyl-containing derivative DNK333)
Dichloro substitution reported critical for balanced dual receptor affinity.
Data from radioligand binding; direct compound data not available. Model response context.
Neurokinin antagonist NK1/NK2 pKi Structure-Activity Relationship

Highest-Value Application Scenarios for N-Boc-D-3,4-Dichlorophenylalaninol (235439-56-2)


Neurokinin Receptor Antagonist Lead Optimization

Medicinal chemistry teams pursuing dual NK1/NK2 antagonists can employ N-Boc-D-3,4-dichlorophenylalaninol as a chiral-pool building block to install the 3,4-dichlorobenzyl pharmacophore. The balanced pKi values (8.38/8.02) demonstrated by DNK333 confirm that this substitution pattern is essential for in vivo efficacy in asthma and IBS-D models [1].

Late-Stage Diversification in Fragment-Based Drug Discovery

The two aryl chloride handles enable parallel Suzuki coupling with diverse boronic acids, generating focused libraries from a single advanced intermediate. This capability is not available with the unsubstituted Boc-D-phenylalaninol, making the dichloro compound the preferred scaffold for fragment elaboration campaigns [2].

Chiral Building Block for Peptidomimetics with Enhanced Membrane Permeability

The +0.59 logP advantage over Boc-D-phenylalaninol translates to improved membrane permeability, a key parameter for intracellular target engagement. Peptide chemists designing cell-penetrant peptidomimetics can capitalize on this property without sacrificing the chiral integrity of the D‑configuration [3].

Synthesis of Tricyclic and Polycyclic Heterocycles

Patent EP2960241A1 demonstrates the use of N-Boc-D-3,4-dichlorophenylalaninol as a key intermediate in the construction of tricyclic frameworks. The orthogonal Boc and hydroxyl functionalities allow sequential functionalization, while the dichlorophenyl ring provides rigidity and additional derivatization sites [4].

Application
Selection Property
Validation Focus
Neurokinin receptor target engagement studies
Dichloro-substituted chiral pharmacophore
NK1/NK2 binding profile assessment
Late-stage diversification library synthesis
Aryl chloride reactivity handles
Suzuki coupling compatibility and scope
Cell-permeable peptidomimetic design
Enhanced lipophilicity scaffold
Membrane permeability assay confirmation
Polycyclic heterocycle synthesis
Orthogonal Boc/alcohol protection
Sequential deprotection and cyclization protocols
Quote Request

Request a Quote for N-Boc-D-3,4-Dichlorophenylalaninol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.